2-Chloro-1-methyl-4-(methylsulfonyl)benzene
Description
2-Chloro-1-methyl-4-(methylsulfonyl)benzene (CAS: 1671-18-7) is a substituted benzene derivative with the molecular formula C₈H₉ClO₂S and a molecular weight of 204.67 g/mol . Key structural features include:
- A methyl group at position 1.
- A chlorine atom at position 2.
- A methylsulfonyl group (-SO₂CH₃) at position 4.
This compound is stored under dry conditions at room temperature and poses health hazards, including oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
Properties
IUPAC Name |
2-chloro-1-methyl-4-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIYSPGAOWANSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453441 | |
| Record name | 2-Chloro-4-(methanesulfonyl)-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1671-18-7 | |
| Record name | 2-Chloro-1-methyl-4-(methylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1671-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-methyl-4-(methylsulfonyl)-benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-(methanesulfonyl)-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-1-methyl-4-(methylsulfonyl)-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.824 | |
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Preparation Methods
Iron-Catalyzed Chlorination in Low-Polarity Solvents
Patent CN102627591B outlines a method using iron powder as a catalyst and carbon tetrachloride or dichloromethane as low-polarity solvents. The reaction proceeds at 85–95°C with chlorine gas introduced until impurities exceed raw material levels (monitored via gas chromatography). Key steps include:
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Combining 4-methylsulfonyltoluene with the solvent and iron catalyst.
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Chlorine introduction at a molar ratio of 1.2–2.0 times the substrate.
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Post-reaction hydrolysis, filtration, and drying to yield 93.4% pure product.
This method emphasizes solvent selection to enhance reaction efficiency. Carbon tetrachloride’s high boiling point (76.7°C) facilitates reflux conditions, while dichloromethane’s lower boiling point (39.6°C) allows milder temperatures. The iron catalyst likely promotes radical chlorination, favoring substitution at the ortho position due to the methylsulfonyl group’s directing effects.
Sulfuric Acid-Mediated Chlorination Without Catalysts
In contrast, Patent CN104086466A employs sulfuric acid as both solvent and promoter, eliminating the need for metal catalysts. Chlorination occurs at 50–90°C with a chlorine flow rate of 5–20 m³/h , monitored via liquid chromatography. The process achieves a 93.9% molar yield through:
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Dissolving 4-methylsulfonyltoluene in concentrated sulfuric acid.
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Controlled chlorine introduction to minimize over-chlorination.
Sulfuric acid’s dual role as a solvent and Bronsted acid likely stabilizes intermediates, accelerating electrophilic substitution. However, the method requires careful temperature control to prevent sulfonation side reactions.
Comparative Analysis of Chlorination Methodologies
The two methods diverge in operational parameters, cost, and scalability (Table 1).
Table 1: Comparison of Chlorination Methods for 2-Chloro-4-methylsulfonyltoluene Synthesis
The iron-catalyzed method offers superior selectivity, attributed to the solvent’s ability to stabilize chlorine radicals. However, handling chlorinated solvents raises environmental and safety concerns. The sulfuric acid method avoids metal catalysts, simplifying waste management but requiring corrosion-resistant equipment.
Reaction Mechanism and Byproduct Management
Both methods proceed via electrophilic aromatic substitution , where chlorine attacks the activated aromatic ring. The methylsulfonyl group (-SO₂CH₃) acts as a meta-directing group, but steric and electronic factors favor ortho chlorination due to the methyl group’s proximity.
Byproduct Formation and Mitigation:
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Over-chlorination : Addressed by real-time chromatography to terminate reactions at optimal conversion.
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Sulfonation : Minimized in the sulfuric acid method by maintaining temperatures below 90°C.
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Iron Residues : Removed via aqueous workup in the catalytic method, yielding metal-free product.
Industrial Scalability and Cost Considerations
Raw Material Availability
4-Methylsulfonyltoluene is commercially produced via toluene sulfonation, ensuring consistent supply. Chlorine gas, a bulk chemical, is cost-effective but requires specialized infrastructure for safe handling.
Operational Costs
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the chlorine atom or the methylsulfonyl group can be replaced by other substituents.
Oxidation and Reduction Reactions: The methyl group can be oxidized to form carboxylic acids, while the sulfonyl group can undergo reduction to form sulfides.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents and conditions used in these reactions include chlorine gas for substitution, oxidizing agents like potassium permanganate for oxidation, and palladium catalysts for coupling reactions. The major products formed from these reactions vary depending on the specific reagents and conditions used.
Scientific Research Applications
Research indicates that 2-Chloro-1-methyl-4-(methylsulfonyl)benzene exhibits notable biological activities:
- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial and antifungal properties, making it a candidate for further investigation in medicinal chemistry.
- Enzyme Interaction : It may interact with biological molecules such as enzymes and receptors, influencing metabolic pathways and cellular processes . Such interactions are essential for understanding its potential toxicity and environmental impact.
Pharmaceutical Industry
This compound serves as a key intermediate in the synthesis of various pharmaceuticals:
- Antibiotics : Its structure allows for modifications that can lead to the development of new antibiotic compounds.
- Sensitizers : The compound can be used as a sensitizer in photodynamic therapy due to its ability to absorb light and produce reactive oxygen species .
Agricultural Chemicals
The compound is also utilized in the formulation of pesticides and herbicides:
- Pesticides : Its biological activity suggests potential use in developing effective agricultural chemicals that target specific pests while minimizing environmental impact .
Chemical Synthesis
In synthetic organic chemistry, it acts as a building block for more complex molecules:
- Reagent in Chemical Reactions : It can be employed as a reagent in various chemical reactions, facilitating the synthesis of diverse organic compounds .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of derivatives of this compound against several bacterial strains. The results indicated that certain modifications enhanced its activity compared to standard antibiotics, suggesting its potential use in developing new antimicrobial agents.
Case Study 2: Synthesis Optimization
Research on optimizing the synthesis of this compound using microchannel reactors demonstrated significant reductions in byproduct formation and raw material costs. This method not only improved yield but also streamlined production processes, making it more environmentally friendly.
Safety and Environmental Impact
While promising, safety assessments are crucial due to its potential hazards:
Mechanism of Action
The mechanism of action of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. In chemical reactions, its reactivity is influenced by the presence of the chlorine and methylsulfonyl groups, which can participate in various substitution and coupling reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The table below compares 2-Chloro-1-methyl-4-(methylsulfonyl)benzene with two analogs: 1-chloro-4-(phenylsulfonyl)benzene (Sulphenone) and 1-chloro-2-(methylsulfonyl)-4-nitrobenzene.
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 1671-18-7 | C₈H₉ClO₂S | 204.67 | -Cl (position 2), -CH₃ (position 1), -SO₂CH₃ (position 4) |
| 1-Chloro-4-(phenylsulfonyl)benzene (Sulphenone) | Not provided | C₁₂H₉ClO₂S | ~252.71* | -Cl (position 1), -SO₂C₆H₅ (position 4) |
| 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene | 21081-74-3 | C₇H₆ClNO₄S | 235.57 | -Cl (position 1), -SO₂CH₃ (position 2), -NO₂ (position 4) |
*Note: Molecular weight for Sulphenone is calculated based on its formula .
Key Observations:
The nitro group (-NO₂) in 1-chloro-2-(methylsulfonyl)-4-nitrobenzene is strongly electron-withdrawing, increasing reactivity in electrophilic substitution reactions compared to the methyl-substituted target compound .
Molecular Weight: Sulphenone has the highest molecular weight (~252.71 g/mol) due to its phenyl group, which may correlate with higher melting/boiling points than the target compound (204.67 g/mol) .
Biological Activity
2-Chloro-1-methyl-4-(methylsulfonyl)benzene, a compound with the chemical formula C₈H₉ClO₂S and CAS number 1671-18-7, is an aromatic compound characterized by a chlorine atom and a methylsulfonyl group attached to a benzene ring. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research . This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The structure of this compound is crucial for its biological activity. The presence of the methylsulfonyl group enhances its reactivity and potential interactions with biological systems. The compound appears as a colorless to light yellow liquid or solid, depending on purity and storage conditions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Chlorination of 4-Methylsulfonyltoluene : Reacting this precursor with chlorine gas leads to the formation of the chlorinated product.
- Substitution Reactions : Other synthetic routes may involve introducing different functional groups through substitution reactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal properties. Its methylsulfonyl group contributes to its bioactivity by potentially interacting with microbial enzymes or cellular processes.
Anticancer Activity
Studies have shown that compounds structurally similar to this compound can inhibit cancer cell proliferation. For instance, derivatives containing similar functional groups have been tested against various cancer cell lines, demonstrating promising results in inhibiting mammosphere formation in breast cancer cells.
Case Studies
Several studies highlight the biological effects of related compounds, providing insights into the potential applications of this compound:
- In Vitro Studies : Research conducted on structurally similar compounds has shown their ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Enzyme Interaction Studies : Investigations into how this compound interacts with specific enzymes have revealed its potential to modulate metabolic pathways, which is crucial for understanding its therapeutic applications .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other compounds possessing similar structural features:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 1-Methyl-4-(methylsulfonyl)benzene | C₇H₉O₂S | Lacks chlorine; used in similar applications |
| 3-Chloro-4-methylbenzenesulfonic acid | C₇H₇ClO₃S | Contains sulfonic acid; used in dyes |
| 4-Chlorotoluene | C₇H₇Cl | Chlorinated toluene; used as solvent |
These comparisons underscore the uniqueness of this compound's combination of functional groups that confer distinct biological properties.
The mechanism by which this compound exerts its biological effects involves interactions with cellular targets such as enzymes or receptors. These interactions may lead to alterations in metabolic pathways, influencing cell growth and survival.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-1-methyl-4-(methylsulfonyl)benzene?
- Methodological Answer : A common approach involves sulfonylation of a chlorinated toluene derivative. For example, chlorination followed by sulfonation using methylsulfonyl chloride under controlled conditions. Optimization of reaction temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 substrate:sulfonating agent) is critical. Continuous-flow microreactors have been reported to enhance yield and selectivity in analogous sulfonylation reactions by improving heat and mass transfer .
Q. How can this compound be characterized using spectroscopic methods?
- Methodological Answer :
- NMR : The methyl group (CH₃) adjacent to the sulfonyl group typically resonates at δ ~3.1 ppm (¹H NMR), while the aromatic protons show splitting patterns dependent on substitution. Use deuterated DMSO or CDCl₃ for solubility .
- IR : Key peaks include S=O stretching at ~1300–1350 cm⁻¹ and C-Cl at ~550–750 cm⁻¹.
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 205. Confirm fragmentation patterns against databases .
Q. What storage conditions are recommended to ensure compound stability?
- Methodological Answer : Store in a sealed container under dry, inert atmosphere (argon or nitrogen) at room temperature. Exposure to moisture may hydrolyze the sulfonyl group, while prolonged light exposure can degrade aromatic systems .
Q. How to assess purity via chromatographic methods?
- Methodological Answer : Use reversed-phase HPLC with a C18 column and a mobile phase of methanol:buffer (65:35). Adjust buffer pH to 4.6 using sodium acetate and 1-octanesulfonate to improve peak resolution. Monitor at 254 nm for aromatic absorption .
Advanced Research Questions
Q. How to resolve contradictions in NMR data for structural confirmation?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or solvent interactions. Perform variable-temperature NMR (VT-NMR) to suppress rotational barriers around the sulfonyl group. Compare experimental data with computational predictions (DFT-based chemical shift calculations) . For unambiguous confirmation, single-crystal X-ray diffraction is recommended .
Q. What strategies optimize regioselectivity in sulfonylation reactions?
- Methodological Answer : Steric and electronic factors dominate regioselectivity. Use directing groups (e.g., methyl in 1-methyl-4-chlorobenzene) to favor para-substitution. In continuous-flow systems, precise control of residence time (<2 min) and temperature (20–40°C) minimizes over-sulfonation .
Q. How to scale up synthesis using continuous-flow reactors?
- Methodological Answer : Microreactors enhance mixing efficiency and heat dissipation. For nitration or sulfonation, employ a two-phase system with concentrated H₂SO₄ as the catalyst. Flow rates of 0.5–2 mL/min and reactor channel diameters <500 µm are optimal to maintain laminar flow and prevent by-products .
Q. How to analyze and mitigate by-products in sulfonyl-containing compounds?
- Methodological Answer : By-products (e.g., disulfones or chlorinated dimers) can be identified via LC-MS/MS. Use preparative TLC or column chromatography (silica gel, hexane:EtOAc gradient) for isolation. Reductive quenching with Na₂S₂O₃ minimizes halogenated side products during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
